molecular formula C17H25ClN4O5S B2881899 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 874804-58-7

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide

Cat. No.: B2881899
CAS No.: 874804-58-7
M. Wt: 432.92
InChI Key: XOPLUMICERZJPK-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a useful research compound. Its molecular formula is C17H25ClN4O5S and its molecular weight is 432.92. The purity is usually 95%.
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Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H27ClN4O5SC_{18}H_{27}ClN_{4}O_{5}S, with a molecular weight of 446.9 g/mol. The structure features an oxazolidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H27ClN4O5SC_{18}H_{27}ClN_{4}O_{5}S
Molecular Weight446.9 g/mol
CAS Number868983-47-5

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the structure is known to inhibit enzymes related to bacterial growth and proliferation.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell lines, particularly those involved in colorectal cancer.

Antimicrobial Activity

Research has shown that derivatives of sulfonamide compounds exhibit moderate activity against various pathogens. For example, studies have indicated that similar oxazolidinone derivatives demonstrate effectiveness against Plasmodium falciparum , the causative agent of malaria, with IC50 values in the sub-micromolar range .

Anticancer Activity

A recent study indicated that compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds targeting the β-catenin pathway exhibited significant cytotoxic effects on SW480 and HCT116 colorectal cancer cells, with IC50 values reported as low as 0.12 μM .

Case Studies and Research Findings

  • Case Study on Antimalarial Activity :
    • A series of oxazolidine derivatives were evaluated for their antimalarial properties. The results indicated that modifications in the oxazolidine ring could enhance biological activity against Plasmodium falciparum , suggesting potential for further development as antimalarial agents .
  • Case Study on Anticancer Properties :
    • Another study focused on the effects of sulfonamide derivatives on colorectal cancer cell lines. The findings revealed that these compounds inhibited cell growth significantly and altered gene expression related to proliferation markers such as Ki67 .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O5S/c1-21(2)9-3-8-19-16(23)17(24)20-12-15-22(10-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLUMICERZJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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